molecular formula C17H25NO5 B8176393 2-((tert-Butoxycarbonyl)amino)-3-(2-ethoxy-3-methylphenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(2-ethoxy-3-methylphenyl)propanoic acid

Cat. No.: B8176393
M. Wt: 323.4 g/mol
InChI Key: NPBKKJVQYORGHV-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(2-ethoxy-3-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and an ethoxy-methylphenyl group attached to the propanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(2-ethoxy-3-methylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures.

    Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with a suitable precursor to form the propanoic acid backbone. This step may involve the use of reagents like ethyl bromoacetate and a base such as sodium hydride.

    Introduction of the Ethoxy-Methylphenyl Group: The final step involves the introduction of the ethoxy-methylphenyl group through a substitution reaction. This can be achieved using a Grignard reagent or other organometallic reagents.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, industrial processes often incorporate purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(2-ethoxy-3-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, substituted amines.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(2-ethoxy-3-methylphenyl)propanoic acid has several scientific research applications, including:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins due to its stability and reactivity.

    Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceutical agents, particularly in the development of enzyme inhibitors and receptor agonists.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound is used in biochemical assays and studies to investigate enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(2-ethoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other functional groups. The ethoxy-methylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes and receptors. The propanoic acid backbone serves as a scaffold for further functionalization and modification.

Comparison with Similar Compounds

2-((tert-Butoxycarbonyl)amino)-3-(2-ethoxy-3-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

    2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the ethoxy and methyl groups, resulting in different reactivity and applications.

    2-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

    2-((tert-Butoxycarbonyl)amino)-3-(3-methylphenyl)propanoic acid: The position of the methyl group is different, leading to variations in steric effects and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

3-(2-ethoxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-6-22-14-11(2)8-7-9-12(14)10-13(15(19)20)18-16(21)23-17(3,4)5/h7-9,13H,6,10H2,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBKKJVQYORGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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